4-Amino-1-benzylpiperidine

Overview

Description

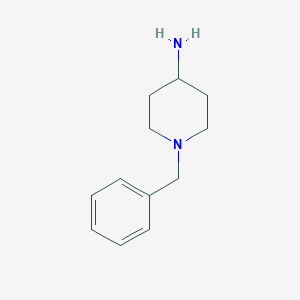

4-Amino-1-benzylpiperidine (CAS 50541-93-0) is a piperidine derivative featuring a benzyl group at the 1-position and an amino group at the 4-position. It is a colorless to yellow liquid with a boiling point of 152°C (at 9.7 mmHg) and a specific gravity of 0.92. The compound is immiscible in water but soluble in ether and other organic solvents . It is widely utilized in medicinal chemistry as a versatile building block for synthesizing inhibitors targeting enzymes such as histone methyltransferases (e.g., G9a), DNA methyltransferases (e.g., DNMT3A), and aldose reductase (ALR2) . Its safety profile includes moderate health hazards (e.g., skin/eye irritation) and regulatory listings in multiple national chemical inventories (e.g., PICCS, KECL, TCSI) .

Preparation Methods

Primary Synthetic Routes

Reductive Amination of 1-Benzyl-4-piperidone

The most widely documented method involves the reductive amination of 1-benzyl-4-piperidone (CAS 3612-20-2) using sodium in pentan-1-ol. This approach achieves a yield of 90% under optimized conditions .

Reaction Procedure:

-

Substrate Preparation : 1-Benzyl-4-piperidone oxime (2.04 g, 10 mmol) is dissolved in anhydrous n-amyl alcohol (50 mL).

-

Reduction : Sodium metal (2.76 g, 120 mmol) is added in batches under reflux at 130–140°C for 2.5 hours.

-

Workup : The mixture is cooled, adjusted to pH 12 with 1M HCl, and extracted with water. Subsequent neutralization to pH 8 with 1M NaOH allows ethyl acetate extraction.

-

Purification : The organic layer is dried over anhydrous Na₂SO₄ and concentrated to yield 1.71 g of this compound as a colorless liquid .

Key Reaction Parameters :

| Parameter | Value |

|---|---|

| Temperature | 130–140°C (reflux) |

| Reaction Time | 2.5 hours |

| Solvent | n-Amyl alcohol |

| Reducing Agent | Sodium metal |

| Yield | 90% |

Mechanistic Insights:

The reaction proceeds via a two-step mechanism:

-

Oxime Formation : 1-Benzyl-4-piperidone reacts with hydroxylamine to form the corresponding oxime.

-

Reductive Cleavage : Sodium in alcohol mediates the reduction of the oxime to the primary amine, with concurrent removal of the benzyl group under acidic conditions .

Alternative Synthetic Strategies

Catalytic Hydrogenation

Although less commonly reported, catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel offers a milder alternative. This method avoids strongly acidic conditions but requires careful control of hydrogen pressure (3–5 atm) and temperature (50–80°C). Yields typically range from 75–85%, with residual catalyst removal being a critical purification step .

Leuckart-Wallach Reaction

The Leuckart-Wallach reaction, employing ammonium formate as both the nitrogen source and reducing agent, provides a solvent-free route. However, this method suffers from lower yields (60–70%) due to side reactions involving the benzyl group .

Industrial-Scale Optimization

Solvent Selection

Industrial protocols prioritize n-amyl alcohol for its high boiling point (138°C) and compatibility with sodium. Comparative studies indicate that alternative solvents like ethanol or methanol reduce yields by 15–20% due to premature sodium consumption .

Sodium Stoichiometry

A 12:1 molar ratio of sodium to substrate ensures complete reduction of the oxime intermediate. Sub-stoichiometric quantities (≤8:1) result in incomplete reactions, with residual oxime detectable via LC-MS .

pH Control

Maintaining pH 8 during extraction minimizes emulsion formation while maximizing amine solubility in ethyl acetate. Deviations below pH 6 or above pH 10 lead to product losses of 10–15% .

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) : δ 7.35–7.25 (m, 5H, Ar-H), 3.52 (s, 2H, CH₂Ph), 2.85–2.65 (m, 4H, piperidine-H), 1.90–1.70 (m, 4H, piperidine-H), 1.45 (br s, 2H, NH₂) .

-

MS (ESI+) : m/z 191.0 [M+H]⁺, consistent with the molecular formula C₁₂H₁₈N₂ .

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity, with retention times of 8.2 minutes for the target compound and 6.7 minutes for residual 1-benzyl-4-piperidone .

Applications in Pharmaceutical Synthesis

Intermediate for Gastroprokinetic Agents

This compound serves as a precursor to butyl 4-amino-1-piperidineacetate, a compound with demonstrated gastro- and colon-prokinetic activity. The synthetic pathway involves:

-

Alkylation : Reaction with ethyl bromoacetate in DMF.

-

Esterification : Butanol-mediated transesterification.

This two-step process achieves an overall yield of 78% in large-scale productions .

Role in Neurological Drug Development

Derivatives of this compound exhibit multitargeting activity against acetylcholinesterase (AChE) and amyloid-beta aggregation, making them candidates for Alzheimer’s disease therapeutics .

| Parameter | Specification |

|---|---|

| Storage Temperature | -20°C in airtight containers |

| Stability | ≥5 years |

| PPE Requirements | Gloves, goggles, lab coat |

| First Aid (Eye Contact) | Flush with water (15 minutes) |

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1-benzylpiperidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl bromide in DMF at elevated temperatures.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of secondary amines.

Substitution: Formation of N-substituted piperidines.

Scientific Research Applications

Pharmaceutical Development

4-Amino-1-benzylpiperidine is primarily recognized as a key intermediate in the synthesis of various pharmaceuticals. Its structural properties enhance the efficacy of drugs, particularly in the development of:

- Analgesics : Compounds derived from this piperidine derivative have been shown to modulate pain pathways effectively.

- Antidepressants : The compound plays a critical role in synthesizing antidepressants by influencing neurotransmitter systems.

Case Study: Analgesic Development

A study demonstrated that derivatives of this compound exhibited significant analgesic properties, leading to the development of new pain management therapies, which were evaluated for their effectiveness in clinical trials .

Neuroscience Research

In neuroscience, this compound is utilized to explore neurotransmitter systems. Its application in research helps elucidate the mechanisms through which certain drugs affect mood and pain perception.

Key Findings

Research has indicated that compounds based on this structure can selectively interact with sigma receptors, which are implicated in various neuropsychiatric disorders. For instance, N-(1-benzylpiperidin-4-yl)arylacetamides demonstrated higher affinity for sigma1 receptors compared to sigma2 receptors, suggesting potential therapeutic targets for mood disorders .

Drug Design

The unique structure of this compound makes it an invaluable scaffold in drug design. It serves as a foundation for developing new drug candidates targeting the central nervous system (CNS).

Example: PKB Inhibitors

The compound has been modified to create potent inhibitors of protein kinase B (PKB), which plays a critical role in cell signaling pathways related to cancer growth. Variations of this compound showed significant selectivity and potency against PKB compared to other kinases, highlighting its potential in cancer therapeutics .

Analytical Chemistry

In analytical chemistry, this compound is employed as a reference standard. It ensures accurate identification and quantification of related compounds in complex mixtures, which is crucial for quality control in pharmaceutical manufacturing.

Application Example

Using high-performance liquid chromatography (HPLC), researchers have utilized this compound to validate methods for detecting impurities in pharmaceutical products .

Material Science

Beyond pharmaceuticals, this compound finds applications in material science. Its properties can enhance the performance and durability of polymers and other materials.

Material Properties

Research indicates that incorporating this compound into polymer matrices can improve mechanical strength and thermal stability, making it suitable for various industrial applications .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings/Notes |

|---|---|---|

| Pharmaceutical Development | Analgesics, Antidepressants | Enhances drug efficacy; critical intermediate |

| Neuroscience Research | Neurotransmitter studies | Selective sigma receptor interactions |

| Drug Design | Scaffold for CNS-targeting drugs | Potent PKB inhibitors developed |

| Analytical Chemistry | Reference standard for HPLC | Ensures accurate quantification |

| Material Science | Enhances polymers and materials | Improves mechanical strength and thermal stability |

Mechanism of Action

The mechanism of action of 4-Amino-1-benzylpiperidine involves its interaction with various molecular targets. It acts as a monoamine releasing agent with a high selectivity for releasing dopamine over serotonin . It is most efficacious as a releaser of norepinephrine, with an EC50 of 109 nM for dopamine, 41.4 nM for norepinephrine, and 5246 nM for serotonin . This selectivity makes it a valuable compound for studying neurotransmitter release mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Modifications

Key structural analogues of 4-amino-1-benzylpiperidine include:

1-(3-Chlorobenzyl)piperidin-4-amine : Features a chloro substituent on the benzyl ring, enhancing hydrophobic interactions in enzyme binding .

Benzylamine : A simpler analogue lacking the piperidine ring; used in the synthesis of isoindole-1,3-dione derivatives .

2-Fluorobenzylamine : Incorporates a fluorine atom, improving metabolic stability and binding affinity in receptor modulation .

4-(Cbz-amino)-1-benzylpiperidine: A protected derivative with a benzyloxycarbonyl (Cbz) group, enabling selective functionalization .

Table 1: Structural and Functional Comparison

Biological Activity

4-Amino-1-benzylpiperidine (ABP) is a compound belonging to the piperidine family, known for its diverse biological activities. This article reviews the biological activity of ABP, focusing on its mechanisms, therapeutic potentials, and structure-activity relationships (SAR) derived from various studies.

Chemical Structure

The chemical formula for this compound is . Its structure features a piperidine ring substituted with an amino group and a benzyl moiety, which is critical for its biological interactions.

ABP exhibits several mechanisms of action across different biological systems:

- Acetylcholinesterase Inhibition : Research indicates that derivatives of ABP can inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. A study found that certain hybrids containing the benzylpiperidine structure demonstrated significant AChE inhibitory activity, with an IC50 value of 4.4 μM, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

- Antiviral Activity : ABP has been identified as a potent inhibitor of hepatitis C virus (HCV) replication. It targets the assembly stages of the HCV life cycle, showing synergistic effects when combined with established antiviral drugs like Telaprevir and Daclatasvir. The EC50 values for some derivatives were reported to be as low as 2.09 μM, indicating strong antiviral properties .

- Anticancer Properties : Compounds based on the ABP scaffold have shown significant activity against various cancer cell lines. For instance, modifications to the piperidine structure resulted in compounds that inhibited the growth of human tumor xenografts in vivo, demonstrating promising anticancer potential .

Structure-Activity Relationships (SAR)

The biological activity of ABP and its derivatives is heavily influenced by structural modifications:

| Compound | Structure Description | AChE Inhibition (%) | Antiviral Activity (EC50 μM) |

|---|---|---|---|

| Compound 3 | Amino group at para-position | 76.97% at 25 μM | Not specified |

| Compound 1 | Basic piperidine structure | 51.63% | 2.57 μM |

| Compound 2 | Benzyl with electron-donating groups | 70.06% | 2.09 μM |

| Compound 8 | Bromine substituent at para-position | 42.90% | Not specified |

This table summarizes key findings from studies on various derivatives of ABP, highlighting how modifications can enhance or reduce biological activity.

Case Studies

- Alzheimer’s Disease : In vitro studies using SH-SY5Y neuroblastoma cells demonstrated that certain ABP derivatives not only inhibited AChE but also provided neuroprotective effects against oxidative stress, improving cell viability significantly compared to control groups .

- HCV Inhibition : The discovery and optimization of ABP derivatives led to the identification of compounds that effectively inhibit HCV assembly and release, showcasing their potential as therapeutic agents against viral infections .

- Cancer Research : In vivo studies revealed that specific ABP analogs could modulate key signaling pathways associated with tumor growth, providing evidence for their use in cancer therapy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-amino-1-benzylpiperidine, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via condensation reactions between aldehydes and amines. For example, perchloric acid-catalyzed condensation of this compound with benzaldehyde yields imines with ~85% efficiency under mild conditions (room temperature, 24 hours) . Optimizing stoichiometry (1:1 molar ratio), catalyst concentration (5–10 mol%), and purification via recrystallization or column chromatography improves yield. Alternative routes include Friedel-Crafts acylation or catalytic hydrogenation for derivatives .

Q. What analytical techniques are critical for characterizing this compound purity and structure?

Methodological Answer:

- Gas Chromatography (GC): Quantifies purity (>97.5% by GC) and detects volatile impurities .

- Infrared (IR) Spectroscopy: Confirms functional groups (e.g., amine NH stretches at ~3300 cm⁻¹) .

- NMR Spectroscopy: ¹H/¹³C NMR resolves piperidine ring protons (δ 2.5–3.5 ppm) and benzyl aromatic protons (δ 7.2–7.4 ppm) .

- Refractive Index/Specific Gravity: Validates physical consistency (refractive index: 1.541–1.543; density: 0.93 g/mL) .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (causes severe irritation) .

- Ventilation: Use fume hoods due to immiscibility in water and volatility (boiling point: 152°C at 9.7 mmHg) .

- Spill Management: Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does this compound modulate β2-adrenergic receptor (β2-AR) activity?

Methodological Answer: The compound acts as a β2-AR modulator via hydrogen bonding and hydrophobic interactions with receptor binding sites. Validate using:

- Radioligand Binding Assays: Compete with [³H]-CGP-12177 to measure IC₅₀ values.

- Functional Assays: Monitor cAMP accumulation inhibition in HEK-293 cells expressing β2-AR .

- Molecular Docking: Simulate binding affinities using software like AutoDock Vina to identify key residues (e.g., Asp113, Asn312) .

Q. How can researchers resolve contradictions in reported β2-AR affinity data?

Methodological Answer: Discrepancies may arise from assay conditions (e.g., cell type, ligand concentration). Address by:

- Standardizing Assays: Use identical cell lines (e.g., CHO-K1 vs. HEK-293) and buffer systems.

- Dose-Response Curves: Compare EC₅₀/IC₅₀ values across studies.

- Orthogonal Validation: Cross-check with calcium flux assays or GTPγS binding .

Q. What methodologies identify this compound as an opioid synthesis impurity?

Methodological Answer:

- HPLC-MS/MS: Detect trace impurities in fentanyl analogs using a C18 column (mobile phase: acetonitrile/0.1% formic acid) with MRM transitions (e.g., m/z 266 → 105 for 4-anilino-1-benzylpiperidine) .

- Reference Standards: Compare retention times and spectral data with certified standards (e.g., Cayman Chemical Item No. 20086) .

Q. How can synthesis of this compound derivatives be optimized for pharmacological studies?

Methodological Answer:

- Protecting Groups: Use Boc or Cbz groups to prevent side reactions during piperidine functionalization .

- Catalyst Screening: Test Brønsted acids (e.g., HClO₄) vs. Lewis acids (e.g., ZnCl₂) for imine formation .

- Scale-Up: Maintain inert atmospheres (N₂/Ar) and low temperatures (0–5°C) to suppress oxidation .

Q. What regulatory considerations apply to this compound in forensic research?

Methodological Answer:

- DEA Compliance: In the U.S., derivatives like 4-anilino-1-Cbz-piperidine are List I precursors; obtain DEA licenses for procurement .

- Documentation: Maintain batch-specific certificates of analysis (CoA) and Safety Data Sheets (SDS) for audits .

Properties

IUPAC Name |

1-benzylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUBDLZGUSSWQSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60198578 | |

| Record name | 1-Benzyl-4-piperidylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50541-93-0 | |

| Record name | 4-Amino-1-benzylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50541-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-4-piperidylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050541930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-1-benzylpiperidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=730607 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Benzyl-4-piperidylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-4-piperidylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.456 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BENZYL-4-PIPERIDYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QX28DE295 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.